Nonafluorobutane-1-thiol
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Overview
Description
Nonafluorobutane-1-thiol is a fluorinated thiol compound characterized by the presence of nine fluorine atoms and a thiol group (-SH) attached to a butane backbone. This compound is notable for its unique chemical properties, which are influenced by the strong electronegativity of fluorine atoms.
Preparation Methods
Nonafluorobutane-1-thiol can be synthesized through various methods. One common approach involves the reaction of nonafluorobutyl iodide with thiourea, followed by hydrolysis to yield the desired thiol. Another method includes the nucleophilic substitution of nonafluorobutyl halides with sodium hydrosulfide. Industrial production often relies on these methods due to their efficiency and scalability .
Chemical Reactions Analysis
Scientific Research Applications
Nonafluorobutane-1-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of nonafluorobutane-1-thiol involves its interaction with thiol groups in proteins and other biomolecules. The strong electronegativity of the fluorine atoms enhances its reactivity, allowing it to form stable bonds with target molecules. This interaction can modulate the redox state of proteins, affecting their function and activity .
Comparison with Similar Compounds
Nonafluorobutane-1-thiol can be compared with other fluorinated thiols and sulfides:
Properties
CAS No. |
125870-53-3 |
---|---|
Molecular Formula |
C4HF9S |
Molecular Weight |
252.10 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluorobutane-1-thiol |
InChI |
InChI=1S/C4HF9S/c5-1(6,3(9,10)11)2(7,8)4(12,13)14/h14H |
InChI Key |
JQTSHCMLWFLXRN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)S)(F)F)(C(F)(F)F)(F)F |
Origin of Product |
United States |
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